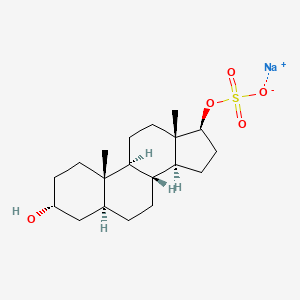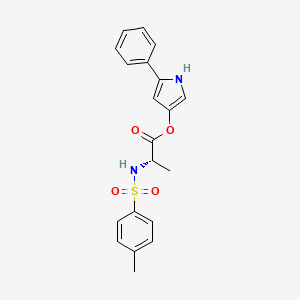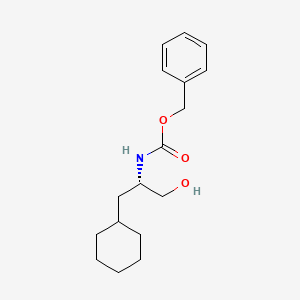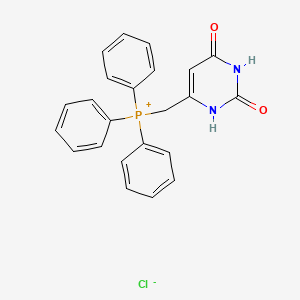
6-Uracilylmethylene Triphenylphosphonium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Uracilylmethylene Triphenylphosphonium Chloride (UAMTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
6-Uracilylmethylene Triphenylphosphonium Chloride's mechanism of action is related to its ability to scavenge free radicals and protect cells from oxidative stress. 6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to accumulate in the mitochondria, where it can protect against oxidative damage and improve mitochondrial function. 6-Uracilylmethylene Triphenylphosphonium Chloride can also inhibit the production of reactive oxygen species (ROS) and prevent oxidative damage to cellular components.
生化学的および生理学的効果
6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to have significant biochemical and physiological effects. It has been shown to protect against oxidative damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been shown to improve mitochondrial function and reduce inflammation in vitro.
実験室実験の利点と制限
6-Uracilylmethylene Triphenylphosphonium Chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6-Uracilylmethylene Triphenylphosphonium Chloride is also highly soluble in water, which makes it suitable for use in cell culture and in vivo experiments. However, 6-Uracilylmethylene Triphenylphosphonium Chloride's limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
将来の方向性
There are several future directions for 6-Uracilylmethylene Triphenylphosphonium Chloride research. One potential direction is to study the effects of 6-Uracilylmethylene Triphenylphosphonium Chloride in animal models of oxidative stress and mitochondrial dysfunction. Another potential direction is to investigate the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride as a therapeutic agent for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and pharmacokinetics of 6-Uracilylmethylene Triphenylphosphonium Chloride in vivo.
In conclusion, 6-Uracilylmethylene Triphenylphosphonium Chloride is a promising compound that has significant potential for scientific research. Its unique properties, including its antioxidant properties and ability to target mitochondria, make it a valuable tool for investigating oxidative stress and mitochondrial dysfunction. Further research is needed to fully understand the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride and its applications in various fields of scientific research.
合成法
6-Uracilylmethylene Triphenylphosphonium Chloride is synthesized through the reaction of uracil and triphenylphosphine in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 6-Uracilylmethylene Triphenylphosphonium Chloride as a yellow crystalline solid. The purity of 6-Uracilylmethylene Triphenylphosphonium Chloride can be improved through recrystallization and purification techniques.
科学的研究の応用
6-Uracilylmethylene Triphenylphosphonium Chloride has been extensively studied for its potential applications in scientific research. It has been shown to have significant antioxidant properties and can scavenge free radicals in vitro. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been studied for its potential as a mitochondrial-targeted antioxidant and has shown promising results in protecting cells from oxidative stress.
特性
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIUZJMEZGZHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Uracilylmethylene Triphenylphosphonium Chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


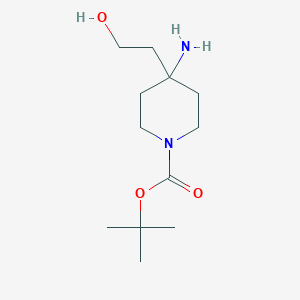
![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
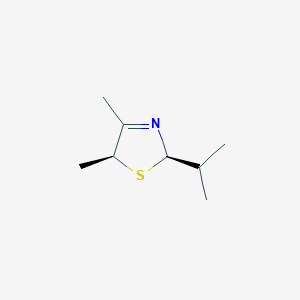
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
